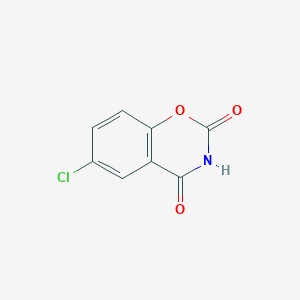

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Description

6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 24088-81-1), also known as 6-chloroisatoic anhydride, is a bicyclic heterocyclic compound with the molecular formula C₈H₄ClNO₃ and a molecular weight of 197.58 g/mol. It features a benzoxazine core substituted with a chlorine atom at position 6 and two ketone groups at positions 2 and 4 . Key physicochemical properties include:

- Melting point: 300°C

- Density: 1.54 g/cm³

- LogP: 1.13 (indicating moderate lipophilicity)

- Refractive index: 1.6 .

The compound serves as a versatile scaffold in organic synthesis, particularly in the development of pharmaceuticals (e.g., antimycobacterial agents) and agrochemicals due to its reactivity as an electrophile at the carbonyl positions .

Properties

IUPAC Name |

6-chloro-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPYRXDUHFORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946924 | |

| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-81-1 | |

| Record name | 6-Chloro-isatoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Cyclization Approach

The predominant synthetic strategy involves the cyclization of precursors such as 2-aminophenol derivatives with chloroacetic acid or its derivatives. This reaction forms the benzoxazine ring system incorporating the chlorine substituent at the 6-position. The process typically requires acidic or basic conditions to facilitate ring closure.

- Typical Reaction: 2-aminophenol + chloroacetic acid derivative → cyclization → 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione

- Conditions: Acidic or basic media, controlled temperature, often with stirring and inert atmosphere to prevent side reactions.

Industrial Scale Optimization

For industrial production, parameters such as catalyst presence, solvent choice, and temperature control are optimized to enhance yield and purity. Catalysts may include bases like sodium or potassium alkoxides, and solvents range from polar aprotic to protic types depending on the reaction specifics.

- Catalysts: Sodium ethoxide, potassium carbonate, sodium methoxide

- Solvents: Ethanol, dimethylformamide, acetonitrile, or solvent-free conditions

- Temperature: Typically 70–130°C depending on the method.

Detailed Research Findings on Preparation Methods

Base-Promoted Cyclization Using Dialkyl Carbonates

A patented process describes the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione (structurally related to the target compound) via reaction of salicylamide with dialkyl carbonates in the presence of bases such as sodium ethoxide or potassium carbonate. This method avoids toxic reagents like ethyl chloroformate and toxic solvents, favoring safer and more environmentally friendly conditions.

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Base | Sodium ethoxide (20% in ethanol) | Potassium carbonate |

| Solvent | Ethanol | None (solvent-free) |

| Temperature | 70°C | 130°C |

| Reaction Time | 1.5 hours | 36 hours |

| Work-up | Cooling, acidification to pH ~6, filtration | Quenching with ammonium chloride, extraction |

| Yield | 80% | 11% |

| Purity (HPLC) | 99.8% | 100% |

- Notes: The first example yields a high purity product with good yield under moderate temperature and short reaction time. The second example uses higher temperature and longer reaction time but results in lower yield.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the amino group of salicylamide on the dialkyl carbonate, followed by cyclization to form the benzoxazine ring. The base facilitates deprotonation and activation of the nucleophile, while the carbonate acts as a carbonyl source for ring formation.

Alternative Synthetic Routes

Historical Methods from Patents

Older patents describe benzoxazinediones synthesis involving chloro-substituted precursors and cyclization under controlled conditions. These methods often rely on nitrophenyl or tert-butyl substituted intermediates and may involve multi-step sequences. However, these are less favored due to complexity and environmental concerns.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization of 2-aminophenol + chloroacetic acid derivatives | 2-aminophenol, chloroacetic acid derivatives | Acidic/basic, moderate temp | Moderate | Moderate to high | Simple, direct | May require harsh conditions |

| Base-promoted reaction with dialkyl carbonate (patented) | Salicylamide, dialkyl carbonate, base | 70–130°C, ethanol or solvent-free | Up to 80 | Up to 100 | High purity, avoids toxic reagents | Longer reaction times at high temp |

| Acid chloride + oxime route (related compounds) | Acid chlorides, oximes | Room temp to heating | Variable | High | Efficient for related compounds | Not directly for 6-chloro derivative |

| Older multi-step patented methods | Various substituted precursors | Multi-step, various temps | Variable | Variable | Historical significance | Complex, less environmentally friendly |

Summary and Recommendations

- The most efficient and environmentally friendly method for preparing this compound involves the base-promoted cyclization of salicylamide derivatives with dialkyl carbonates under controlled temperature and inert atmosphere, avoiding toxic reagents and solvents.

- Reaction parameters such as base type, temperature, and solvent choice critically influence yield and purity.

- Alternative methods, including cyclization of 2-aminophenol with chloroacetic acid derivatives, remain viable but may involve harsher conditions.

- For industrial scale-up, the patented dialkyl carbonate method offers operational simplicity and high purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.

Ring-Opening Reactions: The benzoxazine ring can be opened under certain conditions, leading to different products.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to create more complex structures. The presence of the chlorine atom enhances its reactivity, making it suitable for synthesizing derivatives with diverse functional groups.

Synthetic Routes

The compound can be synthesized through methods involving cyclization reactions of appropriate precursors. One common approach is the reaction of 2-aminophenol with chloroacetyl chloride under controlled conditions to yield the desired benzoxazine derivative.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against Mycobacterium tuberculosis and other pathogenic bacteria . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance their biological activity.

Potential Anticancer Activity

Investigations into the anticancer properties of this compound are ongoing. Preliminary studies suggest that it may inhibit certain cancer cell lines, although further research is needed to elucidate the mechanisms involved and to assess its effectiveness in vivo .

Medicinal Chemistry

Drug Development

Given its promising biological activities, this compound is being explored for potential use in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Industrial Applications

Material Science

In industry, benzoxazines are utilized in the production of advanced materials such as polymers and resins due to their thermal stability and mechanical properties. The unique structure of this compound allows it to be incorporated into high-performance materials that require specific chemical resistance and durability.

Mechanism of Action

The mechanism of action of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Benzoxazine Derivatives

Key Observations:

- Substituent Effects :

- Pharmacokinetics : Collision cross-section (CCS) data for the 2-thio analogue suggests altered ADME profiles compared to the parent compound .

Heterocyclic Analogues with Dione Motifs

Table 2: Non-Benzoxazine Dione Derivatives

Key Observations:

- Triazine Core : The electron-deficient nature of 1,3,5-triazine-2,4-dione facilitates reactions with nucleophiles, making it a key intermediate in agrochemicals .

- Quinazoline Core : The planar quinazoline system allows for π-π stacking interactions, enhancing binding to biological targets like dihydrofolate reductase .

Biological Activity

6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimycobacterial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies and presenting relevant data tables and case studies.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of 183.57 g/mol. Its structure can be represented as follows:

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial properties. A study found that derivatives of this compound demonstrated in vitro activity against various strains of Mycobacterium tuberculosis and other mycobacteria. Specifically, the compound's activity was comparable to that of isoniazid, a standard treatment for tuberculosis .

Table 1: Antimycobacterial Activity of this compound

| Compound | Activity Against Mycobacteria | Comparison to Isoniazid |

|---|---|---|

| This compound | M. tuberculosis, M. kansasii | Comparable |

| Derivatives (various substitutions) | Enhanced activity with thioxo group | More active than INH |

Anticancer Activity

In addition to its antimycobacterial properties, this compound has shown potential anticancer effects. Studies have reported moderate to significant cytotoxic activity against several cancer cell lines, including breast and colorectal cancer cells. The compound's mechanism appears to involve inhibition of key cellular processes such as DNA synthesis and cell cycle progression .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 30 | Cell cycle arrest in G0/G1 phase |

| COLO201 (Colorectal) | 25 | Inhibition of DNA synthesis |

| 4T1 (Murine Mammary) | 35 | Cytostatic effect observed |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the benzoxazine structure significantly influence biological activity. For instance, replacing the oxo group with a thioxo group at position 4 has been shown to enhance antimycobacterial activity . This finding suggests that further chemical modifications could lead to the development of more potent derivatives.

Case Study 1: Antimycobacterial Efficacy

A series of experiments were conducted to evaluate the efficacy of various derivatives of 6-chloro-2H-1,3-benzoxazine against Mycobacterium tuberculosis. The results indicated that certain substitutions on the phenyl ring improved the compounds' lipophilicity and consequently their antimicrobial potency.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. Flow cytometry analysis revealed that treatment led to significant cell cycle arrest at different phases depending on the concentration used.

Q & A

Q. What are the established synthetic routes for 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione?

The compound is synthesized via cyclization of precursors such as 2-aminothiophenol and chloroacetyl chloride, followed by reaction with phenyl isocyanate under controlled conditions. Key steps include optimizing reaction time (4–6 hours) and temperature (80–100°C) to achieve yields >70%. Alternative routes involve isatoic anhydride derivatives, where substituents are introduced during cyclization to enhance structural diversity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for solid-state conformation. The planar benzoxazine ring and chloro substituent at position 6 are critical for stability and reactivity .

Q. What are the key physicochemical properties of this compound?

Key properties include:

- Molecular formula: C₈H₄ClNO₃

- Molecular weight: 197.58 g/mol

- Melting point: 300°C (decomposition)

- Density: 1.54 g/cm³ Solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Variables such as catalyst choice (e.g., triethylamine vs. pyridine), solvent polarity (DMF vs. THF), and temperature gradients (80–120°C) significantly influence yield. For example, replacing phosgene with CO₂ in cyclization reduces toxicity while maintaining efficiency (>85% yield). Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. What mechanisms underlie the antimicrobial activity of this compound?

The compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) and disrupts microbial membranes via hydrophobic interactions. Studies show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis and Staphylococcus aureus, correlating with its chloro substituent’s electronegativity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in MIC values or enzyme inhibition profiles may arise from variations in bacterial strains, assay protocols, or compound purity. Standardizing testing conditions (e.g., broth microdilution vs. agar diffusion) and validating purity via elemental analysis or HPLC-MS are critical. Cross-referencing with structural analogs (e.g., thio derivatives) can clarify structure-activity relationships (SAR) .

Q. What computational methods predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes like dihydrofolate reductase (DHFR). Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. These tools guide rational design of derivatives with enhanced target specificity .

Q. How can derivatives of this compound be designed to enhance antimycobacterial activity?

Substituent modifications at positions 3 and 6 (e.g., replacing chloro with nitro or methoxy groups) improve lipophilicity and membrane penetration. For example, 6-nitro derivatives show 10-fold lower MIC values against M. tuberculosis (0.5 µM vs. 4 µM for isoniazid). SAR studies highlight the importance of electron-withdrawing groups for target engagement .

Q. How does alkaline hydrolysis affect the stability of this compound?

Hydrolysis at physiological pH (7.4) and 37°C follows pseudo-first-order kinetics, with a half-life of ~12 hours. The reaction rate is substrate-independent, producing 6-chloroanthranilic acid as the primary degradation product. Stability studies in buffered solutions (PBS) inform formulation strategies for in vivo applications .

Q. What challenges arise in scaling up the synthesis of this compound?

Scaling requires addressing exothermic reactions during cyclization, optimizing solvent recovery (e.g., DMF distillation), and minimizing byproducts via column chromatography or recrystallization. Process analytical technology (PAT) tools, such as in-line FTIR, ensure batch consistency. Purity thresholds (>98%) are critical for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.